N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide
Description
Properties
IUPAC Name |
N-[2-[(4-tert-butylphenyl)carbamoylamino]phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-23(2,3)16-11-13-17(14-12-16)25-22(29)27-19-9-5-4-8-18(19)26-21(28)20-10-6-7-15-24-20/h4-15H,1-3H3,(H,26,28)(H2,25,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRRMRCBTBCASV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(tert-butyl)phenyl isocyanate: This intermediate can be synthesized by reacting 4-(tert-butyl)aniline with phosgene under controlled conditions.
Formation of 3-(4-(tert-butyl)phenyl)urea: The 4-(tert-butyl)phenyl isocyanate is then reacted with aniline to form the corresponding urea derivative.
Coupling with picolinic acid: The final step involves coupling the 3-(4-(tert-butyl)phenyl)urea with picolinic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted urea or amide derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide has been investigated for its potential as a therapeutic agent. Research indicates that it may act as an antagonist for various receptors, particularly the CCR3 receptor, which is involved in inflammatory responses.
- Mechanism of Action : The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. Studies have shown that the compound inhibits eotaxin-induced calcium mobilization in human eosinophils at concentrations as low as 10 µM.
- Case Study : In vitro assays demonstrated that this compound effectively reduced IL-1β release by approximately 35% in LPS/ATP-stimulated macrophages, showcasing its anti-inflammatory properties.
Biological Studies
The compound has been utilized in studies exploring enzyme inhibition and protein interactions. Its structural variations have been linked to significant changes in binding affinity and selectivity for target receptors.
- Structure-Activity Relationships (SAR) : Research indicates that modifications to the ureido and piperidine components can enhance binding potency from micromolar to low nanomolar ranges.
- In Vitro Studies : The compound exhibits potent antagonistic effects on CCR3-mediated pathways, critical for understanding allergic responses and asthma.
Industrial Applications
Beyond medicinal uses, this compound serves as a building block in the synthesis of more complex molecules. Its unique properties make it suitable for developing advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects on Lipophilicity: The tert-butyl group in the main compound and CM4306/CM4307’s trifluoromethyl-chloro substituents increase hydrophobicity, favoring membrane penetration .
Deuteration for Pharmacokinetic Optimization: CM4307’s deuterated methyl group (CD₃) reduces cytochrome P450-mediated metabolism, extending half-life compared to non-deuterated CM4306 .
Urea vs. Thiourea :
- Thiourea derivatives (e.g., 7k) exhibit weaker hydrogen-bonding capacity but greater resistance to hydrolysis compared to urea analogs .
Synthetic Accessibility: Yields for related compounds range widely: 61.1% for 7k (benzothioamide) vs. 93.4% for 10d (piperazine-acetate) .
Isotopic and Salt Forms
Biological Activity
N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a picolinamide moiety, which is known to enhance the binding affinity to various biological targets. The presence of the tert-butyl group contributes to its lipophilicity, potentially affecting its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator of key signaling pathways involved in cancer progression and inflammation. The precise mechanism can vary based on the target but generally involves:
- Enzyme Inhibition : The compound may inhibit kinases involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, influencing downstream signaling pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the phenyl ring can significantly influence potency and selectivity. For instance:
- Substituent Effects : Different functional groups on the phenyl ring can enhance or diminish binding affinity to targets.
- Lipophilicity : Modifications that increase lipophilicity may improve membrane permeability and bioavailability.
A summary of some relevant SAR findings is presented in Table 1.
| Compound Variation | Biological Activity | Comments |
|---|---|---|
| Tert-butyl substitution | Increased lipophilicity | Enhances membrane penetration |
| Hydroxyl group addition | Improved binding affinity | Potential for hydrogen bonding with targets |
| Halogenation | Varies by position | Can affect electronic properties and reactivity |
Case Studies and Research Findings
- Anticancer Activity : Research has demonstrated that derivatives of picolinamide compounds exhibit significant anticancer properties. A study involving similar compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of related urea derivatives, suggesting that this compound might also exert similar effects through modulation of inflammatory pathways .
- CNS Penetration : Some derivatives have shown the ability to cross the blood-brain barrier, which is crucial for developing treatments for neurodegenerative diseases . This characteristic may also apply to this compound, making it a candidate for neurological disorders.
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide?
The compound is typically synthesized via a multi-step route involving carbamate intermediates and coupling reactions. For example, phenyl carbamate derivatives (e.g., 4-chloro-3-(trifluoromethyl)phenyl carbamate) are reacted with aminophenoxy picolinamide precursors under reflux conditions in acetonitrile, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) . Post-synthesis purification involves filtration and washing with non-polar solvents like hexane. Structural confirmation is achieved using -NMR, -NMR, and mass spectrometry (MS) .
Q. What spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): -NMR (400 MHz, DMSO-d6) identifies proton environments, such as urea NH signals (δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). -NMR confirms carbonyl (C=O, ~165 ppm) and urea (C=O, ~155 ppm) groups .
- Infrared (IR) Spectroscopy: Key peaks include NH stretching (~3327 cm), C=O stretches (~1724 cm), and CF vibrations (~1338 cm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 464.83 for CHClFNO) .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Kinase Inhibition Assays: Use recombinant kinases (e.g., EGFR, PDGFR) with fluorescence-based or radiometric assays to measure IC values. For example, compound analogs targeting EGFR showed IC values as low as 14.8 nM .
- Cellular Viability Assays: Employ MTT or CellTiter-Glo in cancer cell lines (e.g., HepG2, A549) to assess antiproliferative activity .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing side products?
- Reaction Solvent Optimization: Replace acetonitrile with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalyst Screening: Test alternatives to DABCO, such as DMAP (4-dimethylaminopyridine), to improve coupling efficiency .
- Temperature Control: Lower reaction temperatures (e.g., 50°C instead of 65°C) may reduce decomposition of heat-sensitive intermediates .
- Purification Techniques: Use preparative HPLC with C18 columns to isolate the target compound from byproducts like thiourea derivatives .
Q. What computational methods are recommended to elucidate binding interactions between this compound and kinase targets like EGFR or PDGFR?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites. For example, urea and picolinamide moieties form hydrogen bonds with EGFR residues (e.g., Met793, Thr854) .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., hydrophobic interactions with tert-butyl groups) .
- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding free energies, correlating with experimental K values (e.g., 0.6–1.57 nM for PDGFRβ) .
Q. How should researchers address discrepancies in reported inhibitory concentrations (IC/K) across different studies?
- Assay Standardization: Validate protocols using reference inhibitors (e.g., erlotinib for EGFR) to control for variability in ATP concentrations or incubation times .
- Cell Line Authentication: Use STR profiling to confirm genetic stability of cancer cell lines, as mutations in kinase domains (e.g., EGFR T790M) alter compound efficacy .
- Data Normalization: Report IC values relative to positive/negative controls and include error margins from triplicate experiments .
Q. What strategies can be employed to improve the pharmacokinetic profile of this compound?
- Prodrug Design: Introduce hydrolyzable groups (e.g., tert-butyldimethylsilyl) to enhance solubility, as seen in analogs with 52.8% yield after deprotection .
- Metabolic Stability Testing: Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., urea cleavage) and guide structural modifications .
- Lipophilicity Adjustment: Replace the tert-butyl group with smaller substituents (e.g., methyl) to reduce logP values while maintaining potency .
Data Contradiction Analysis
Q. How can conflicting data on compound efficacy against wild-type vs. mutant kinases be resolved?
- Structural Biology: Solve co-crystal structures of the compound with wild-type and mutant kinases (e.g., EGFR L858R/T790M) to identify steric or electronic clashes .
- Biochemical Profiling: Compare inhibition kinetics (K, k) using purified kinase domains to isolate mutation-specific effects .
- In Vivo Validation: Conduct xenograft studies in mice harboring tumors with defined kinase mutations to correlate in vitro and in vivo activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
